2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
Overview
Description
2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride is a heterocyclic compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.63 g/mol . This compound is known for its valuable scaffold in organic synthesis and pharmaceutical chemistry . It is used in early discovery research and is available in solid form .
Mechanism of Action
Target of Action
The primary target of 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.
Mode of Action
The compound interacts with its target, the CYP51 protein, by binding to its active site. This binding inhibits the normal function of the protein, leading to disruption in the biosynthesis of sterols . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of the CYP51 protein affects the sterol biosynthesis pathway . This disruption can lead to a deficiency in the production of essential sterols, affecting the integrity and function of cell membranes. The downstream effects of this disruption can vary depending on the type of cell and the specific role of the sterols in its function .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of cell membrane function due to the inhibition of sterol biosynthesis. This can lead to a variety of effects, including cell death or altered cell activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is effective for obtaining the target product in one synthetic stage with high yields . Another method involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides followed by Michael addition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride undergoes various types of reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine scaffold.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which have applications in pharmaceutical chemistry .
Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
- 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
Uniqueness
2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride is unique due to its versatile scaffold, which allows for the synthesis of a wide range of derivatives with diverse biological activities . Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylacetic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c12-9(13)5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5H2,(H,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZSCQPAHBSKLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CC(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127657-47-0 | |
Record name | Imidazo[1,2-a]pyridine-2-acetic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127657-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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